2-Octyl Cyanoacrylate

Catalog No.
S525677
CAS No.
133978-15-1
M.F
C12H19NO2
M. Wt
209.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Octyl Cyanoacrylate

CAS Number

133978-15-1

Product Name

2-Octyl Cyanoacrylate

IUPAC Name

octan-2-yl 2-cyanoprop-2-enoate

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

InChI

InChI=1S/C12H19NO2/c1-4-5-6-7-8-11(3)15-12(14)10(2)9-13/h11H,2,4-8H2,1,3H3

InChI Key

CQVWXNBVRLKXPE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-octyl cyanoacrylate, 2-octylcyanoacrylate, 2-propenoic acid, 2-cyano-, octyl ester, Dermabond, n-octyl-cyanoacrylate, ocrilate, ocrylate, octyl 2-cyanoacrylate, octyl cyanoacrylate

Canonical SMILES

CCCCCCC(C)OC(=O)C(=C)C#N

The exact mass of the compound 2-Octyl cyanoacrylate is 209.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Analytical, Diagnostic and Therapeutic Techniques and Equipment Category - Equipment and Supplies - Surgical Equipment - Surgical Fixation Devices - Tissue Adhesives - Cyanoacrylates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-Octyl cyanoacrylate (2-OCA) is a long-chain alkyl cyanoacrylate monomer primarily procured for formulation into high-performance, medical-grade tissue adhesives and wound closure devices. Characterized by an eight-carbon alkyl side chain, 2-OCA polymerizes upon contact with moisture to form a durable, transparent, and water-resistant film. From a procurement standpoint, its critical value lies in its internal plasticization, which inherently provides superior mechanical flexibility and a slower degradation profile compared to short- and medium-chain analogs. This makes it the required precursor for applications demanding high tensile strength, low exothermic heat generation during curing, and minimal histotoxicity, driving its selection over traditional sutures or more rigid cyanoacrylate alternatives in both clinical and advanced biomaterial manufacturing workflows [1].

Substituting 2-octyl cyanoacrylate with shorter-chain analogs like n-butyl cyanoacrylate (BCA) or ethyl cyanoacrylate (ECA) fundamentally compromises both mechanical integrity and biocompatibility in end-use formulations. While BCA offers faster setting times, it forms a highly rigid and brittle polymer that is prone to fracturing when subjected to dynamic stress or applied over long incisions. Furthermore, short- and medium-chain cyanoacrylates undergo rapid hydrolytic degradation, releasing localized concentrations of formaldehyde and cyanoacetate that trigger significant histotoxicity and inflammatory responses. In contrast, the extended octyl chain of 2-OCA slows the degradation rate to a level where toxic byproducts are cleared without accumulating, while simultaneously reducing the exothermic heat of polymerization that can otherwise cause tissue necrosis. Consequently, attempting to substitute 2-OCA with cheaper, shorter-chain variants results in product failure in high-tension or sensitive in vivo environments [1].

Three-Dimensional Breaking Strength and Mechanical Flexibility

The length of the alkyl side chain directly dictates the mechanical resilience of the polymerized adhesive. Quantitative assessments demonstrate that 2-octyl cyanoacrylate yields a polymer network with up to four times the three-dimensional breaking strength of n-butyl cyanoacrylate (BCA) formulations. While BCA is effective for low-tension applications, its inherent rigidity leads to premature cohesive failure under dynamic loads. The internal plasticization provided by the eight-carbon chain of 2-OCA ensures that the cured film can stretch and flex with the substrate, dramatically increasing the threshold for mechanical disruption [1].

Evidence DimensionThree-dimensional breaking strength and polymer flexibility
Target Compound Data2-Octyl cyanoacrylate (High flexibility, ~3-4x breaking strength)
Comparator Or Baselinen-Butyl-2-cyanoacrylate (Rigid, brittle, baseline breaking strength)
Quantified Difference300-400% increase in breaking strength and significantly enhanced pliability.
ConditionsPolymerized adhesive films subjected to dynamic mechanical stress and tensile loading.

Procurement teams must specify 2-OCA for adhesives subjected to movement or high tension, as BCA will fracture and fail under identical mechanical stress.

Polymer Degradation Rate and Formaldehyde Release Kinetics

A critical procurement metric for medical-grade adhesives is the rate of hydrolytic degradation, which dictates the localized release of toxic byproducts like formaldehyde and alkyl cyanoacetates. Short-chain (ethyl) and medium-chain (butyl) cyanoacrylates degrade rapidly, overwhelming local tissue clearance mechanisms and causing severe inflammation. 2-Octyl cyanoacrylate, owing to its hydrophobic long-chain structure, exhibits a markedly slower degradation profile. This controlled decomposition ensures that the emission of formaldehyde remains well below the permissible exposure limit (e.g., <20 ppm in liquid form), virtually eliminating the histotoxicity associated with shorter-chain analogs [1].

Evidence DimensionRate of degradation and toxic byproduct accumulation
Target Compound Data2-Octyl cyanoacrylate (Slow degradation, formaldehyde <20 ppm)
Comparator Or BaselineEthyl and n-Butyl cyanoacrylates (Rapid degradation, high localized formaldehyde release)
Quantified DifferenceFormaldehyde release maintained below the 20 ppm toxicity threshold for 2-OCA, whereas shorter chains exceed clearance capacity.
ConditionsIn vivo and simulated physiological environments monitoring hydrolytic breakdown.

Selecting 2-OCA is mandatory for internal or prolonged topical applications where preventing chemical inflammation and tissue necrosis is a strict regulatory requirement.

Exothermic Heat of Polymerization Control

The polymerization of cyanoacrylates is a highly exothermic process. Rapidly polymerizing monomers like n-butyl cyanoacrylate generate a sharp thermal spike upon curing, which can cause patient discomfort or localized soft tissue destruction. 2-Octyl cyanoacrylate possesses a slower inherent rate of polymerization compared to BCA. This kinetic difference translates to a significantly lower peak exothermic temperature during the curing phase. While this necessitates a slightly longer setting time, the reduction in heat release is critical for maintaining cell viability at the application site [1].

Evidence DimensionExothermic heat release during polymerization
Target Compound Data2-Octyl cyanoacrylate (Lower peak exothermic heat, slower polymerization)
Comparator Or Baselinen-Butyl cyanoacrylate (High peak exothermic heat, rapid polymerization)
Quantified DifferenceSubstantially reduced thermal spike due to slower polymerization kinetics.
ConditionsReal-time temperature monitoring during moisture-initiated polymerization on biological substrates.

Formulators must choose 2-OCA over BCA to prevent thermal tissue damage during the curing of the adhesive, ensuring patient safety and regulatory compliance.

Formulation of High-Tension Topical Skin Adhesives

Directly leveraging its 3-4x higher breaking strength and superior flexibility compared to n-butyl cyanoacrylate, 2-OCA is the primary monomer procured for topical skin adhesives used on long incisions or areas subject to dynamic movement (e.g., joints). Its ability to resist fracturing under stress ensures reliable wound approximation [1].

Low-Toxicity Internal Surgical Sealants and Mesh Fixation

Because 2-OCA degrades at a significantly slower rate than ethyl or butyl variants, it prevents the rapid accumulation of toxic formaldehyde. This makes it the required precursor for developing internal surgical sealants and hernia mesh fixation devices where minimizing histotoxicity and inflammation is critical for regulatory approval [2].

Advanced Veterinary and Pediatric Wound Closure Devices

The reduced exothermic heat generated during the slower polymerization of 2-OCA prevents thermal discomfort and tissue necrosis. This property is heavily utilized by manufacturers formulating wound closure products specifically for pediatric or veterinary markets, where patient compliance and comfort are paramount [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Exact Mass

209.141578849 Da

Monoisotopic Mass

209.141578849 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L23GHX71SK

Related CAS

152965-95-2

Drug Indication

The authors of this publication noted that while listed as a contraindication in the initial FDA labeling, mucosal repair might be an additional area where 2-octyl cyanoacrylate could be considered. They highlight a case report of the repair of a 7-year-old’s tongue laceration and a blinded comparison between sutures and 2-octyl cyanoacrylate for cleft lip repair that showed equivalent cosmesis when comparing wound dehiscence and scar formation.
2-octyl cyanoacrylate is one of the most commonly used, commercially available wound adhesives. It received initial approval in 1998 as an alternative to closure of skin wounds with 5-0 or smaller sutures, staples, or adhesive strips by the Federal Drug Administration (FDA) in the United States. Current indications include all easily approximated wounds from surgical incisions or properly cleaned lacerations from trauma in dry areas and have minimal friction. It additionally was approved for use in combination with subcuticular sutures for deeper or higher tension wounds. Original FDA labeling included a warning against use in high tension areas without immobilization. This recommendation has support from findings in 1999 by Saxena and Willital in a randomized, controlled trial that showed no difference in rates of wound dehiscence and scar formation between usual suture repair and 2-octyl cyanoacrylate closure on properly immobilized high-tension areas.

MeSH Pharmacological Classification

Tissue Adhesives

Mechanism of Action

Upon exposure to anions provided by skin moisture or wound exudate, the monomers of 2-octyl cyanoacrylate quickly polymerize in an exothermic reaction that binds to the most superficial epithelium. This forms a water-tight barrier to allow for uninterrupted wound healing. It has also been shown to have intrinsic anti-microbial activity against gram-positive (including methicillin-resistant Staphylococcus aureus) and non-pseudomonas gram-negative bacteria. A hypothesized mechanism is that 2-octyl cyanoacrylate destabilizes the cell capsule of gram-positive bacteria through electromagnetic interactions.

Other CAS

133978-15-1

Wikipedia

2-Octyl_cyanoacrylate

General Manufacturing Information

2-Propenoic acid, 2-cyano-, 1-methylheptyl ester: ACTIVE

Dates

Last modified: 08-15-2023
1: Knackstedt RW, Dixon JA, O'Neill PJ, Herrera FA. Rash with DERMABOND PRINEO Skin Closure System Use in Bilateral Reduction Mammoplasty: A Case Series. Case Rep Med. 2015;2015:642595. doi: 10.1155/2015/642595. Epub 2015 Apr 1. PubMed PMID: 25922607; PubMed Central PMCID: PMC4397495.
2: Rushbrook JL, White G, Kidger L, Marsh P, Taggart TF. The antibacterial effect of 2-octyl cyanoacrylate (Dermabond®) skin adhesive. J Infect Prev. 2014 Nov;15(6):236-239. doi: 10.1177/1757177414551562. Epub 2014 Nov 30. Review. PubMed PMID: 28989390; PubMed Central PMCID: PMC5074105.
3: Siddiqui DS, Lacuna EM, Chen HY, Chauhan SP. Skin closure of pfannenstiel incision with dermabond, staples, or suture during cesarean delivery: experience of a single attending. Am J Perinatol. 2013 Mar;30(3):219-24. doi: 10.1055/s-0032-1323583. Epub 2012 Aug 8. PubMed PMID: 22875661.
4: Saito Y, Kubota K, Okada A, Deguchi T, Kuroda J, Nitori N, Kadomura T, Yoshida M, Kitajima M. Introduction of 2-octyl cyanoacrylate (Dermabond(®)) for incisional hernia mesh repair. Surg Today. 2016 Jan;46(1):123-128. Epub 2015 Apr 10. PubMed PMID: 25860590.
5: Ricci JA, Parekh NN, Desai NS. Diffuse cutaneous allergic reaction to Dermabond. Prehosp Disaster Med. 2014 Oct;29(5):546-8. doi: 10.1017/S1049023X14001010. Epub 2014 Sep 16. PubMed PMID: 25225744.
6: McDonald BS, Buckley DA. Severe dermatitis from Dermabond ® surgical glue. Br J Dermatol. 2014 Mar;170(3):739-41. doi: 10.1111/bjd.12684. PubMed PMID: 24125099.
7: Caton AM, Dauphine C. Allergic contact dermatitis after repeated exposure to dermabond™. Am Surg. 2014 May;80(5):520-2. PubMed PMID: 24887737.
8: Barakat O, Ozaki CF, Wood RP. Topically applied 2-octyl cyanoacrylate (Dermabond) for prevention of postoperative pancreatic fistula after pancreaticoduodenectomy. J Gastrointest Surg. 2012 Aug;16(8):1499-507. doi: 10.1007/s11605-012-1908-4. Epub 2012 May 12. PubMed PMID: 22580842.
9: Durando D, Porubsky C, Winter S, Kalymon J, O'Keefe T, LaFond AA. Allergic contact dermatitis to dermabond (2-octyl cyanoacrylate) after total knee arthroplasty. Dermatitis. 2014 Mar-Apr;25(2):99-100. doi: 10.1097/DER.0000000000000018. PubMed PMID: 24603507.
10: El-Gazzar Y, Smith DC, Kim SJ, Hirsh DM, Blum Y, Cobelli M, Cohen HW. The use of dermabond® as an adjunct to wound closure after total knee arthroplasty: examining immediate post-operative wound drainage. J Arthroplasty. 2013 Apr;28(4):553-6. doi: 10.1016/j.arth.2012.07.038. Epub 2012 Oct 29. PubMed PMID: 23114193.
11: Koonce SL, Eck DL, Shaddix KK, Perdikis G. A prospective randomized controlled trial comparing N-butyl-2 cyanoacrylate (Histoacryl), octyl cyanoacrylate (Dermabond), and subcuticular suture for closure of surgical incisions. Ann Plast Surg. 2015 Jan;74(1):107-10. doi: 10.1097/SAP.0b013e318289856f. PubMed PMID: 24905134.
12: Avetikov D, Loza K, Starchenko I, Loza E, Marushchak M. EXPERIMENTAL-MORPHOLOGICAL SUBSTANTIATION OF EXPEDIENCY TO USE THE SKIN GLUE "DERMABOND" FOR POSTOPERATIVE WOUND CLOSURE. Georgian Med News. 2015 Jul-Aug;(244-245):90-3. PubMed PMID: 26177141.
13: Kazzi MG, Silverberg M. Pediatric tongue laceration repair using 2-octyl cyanoacrylate (dermabond(®)). J Emerg Med. 2013 Dec;45(6):846-8. doi: 10.1016/j.jemermed.2013.05.004. Epub 2013 Jul 1. PubMed PMID: 23827167.
14: Lefèvre S, Valois A, Truchetet F. Allergic contact dermatitis caused by Dermabond(®). Contact Dermatitis. 2016 Oct;75(4):240-1. doi: 10.1111/cod.12597. PubMed PMID: 27620119.
15: Yeilding RH, O'Day DM, Li C, Alexander PT, Mawn LA. Periorbital infections after Dermabond closure of traumatic lacerations in three children. J AAPOS. 2012 Apr;16(2):168-72. doi: 10.1016/j.jaapos.2011.11.014. PubMed PMID: 22525174.
16: Parvizi D, Friedl H, Schintler MV, Rappl T, Laback C, Wiedner M, Vasiljeva A, Kamolz LP, Spendel S. Use of 2-octyl cyanoacrylate together with a self-adhering mesh (Dermabond™ Prineo™) for skin closure following abdominoplasty: an open, prospective, controlled, randomized, clinical study. Aesthetic Plast Surg. 2013 Jun;37(3):529-37. doi: 10.1007/s00266-013-0123-3. Epub 2013 Apr 24. PubMed PMID: 23613192.
17: Krishnamoorthy B, Najam O, Khan UA, Waterworth P, Fildes JE, Yonan N. Randomized prospective study comparing conventional subcuticular skin closure with Dermabond skin glue after saphenous vein harvesting. Ann Thorac Surg. 2009 Nov;88(5):1445-9. doi: 10.1016/j.athoracsur.2009.06.047. PubMed PMID: 19853089.
18: Davis MD, Stuart MJ. Severe Allergic Contact Dermatitis to Dermabond Prineo, a Topical Skin Adhesive of 2-Octyl Cyanoacrylate Increasingly Used in Surgeries to Close Wounds. Dermatitis. 2016 Mar-Apr;27(2):75-6. doi: 10.1097/DER.0000000000000163. PubMed PMID: 26983096.
19: Kapoor KG, Gonzales JA, Gibran SK. Dermabond as a hemostatic agent in chalazion excision in a hemophiliac. Ophthalmic Plast Reconstr Surg. 2011 Jan-Feb;27(1):65-6. doi: 10.1097/IOP.0b013e3181f29d65. PubMed PMID: 20966799.
20: Gurnaney H, Kraemer FW, Ganesh A. Dermabond decreases pericatheter local anesthetic leakage after continuous perineural infusions. Anesth Analg. 2011 Jul;113(1):206. doi: 10.1213/ANE.0b013e31821d38fb. PubMed PMID: 21700699.

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